molecular formula C12H15NO B8736237 3-Isopropyl-4-methoxyphenylacetonitrile

3-Isopropyl-4-methoxyphenylacetonitrile

Cat. No.: B8736237
M. Wt: 189.25 g/mol
InChI Key: VCVNBXJRAWDNIF-UHFFFAOYSA-N
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Description

3-Isopropyl-4-methoxyphenylacetonitrile is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-(4-methoxy-3-propan-2-ylphenyl)acetonitrile

InChI

InChI=1S/C12H15NO/c1-9(2)11-8-10(6-7-13)4-5-12(11)14-3/h4-5,8-9H,6H2,1-3H3

InChI Key

VCVNBXJRAWDNIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)CC#N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(3-Isopropenyl-4-methoxyphenyl)acetonitrile (4.42 g, 23.61 mmol) obtained in Example (109-1) was dissolved in ethanol (50 ml) and 10% palladium-carbon (1 g) was added thereto, and the mixture was stirred at room temperature under a hydrogen atmosphere for 30 minutes. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue obtained was purified by silica gel column chromatography (developing solvent: hexane/ethyl acetate=4/1) to give (3-isopropyl-4-methoxyphenyl)acetonitrile (4.08 g, yield: 91%).
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

An isopropylmagnesium bromide-0.63M tetrahydrofuran solution (3.2 ml, 2.0 mmol) was added dropwise to a solution of zinc bromide (473 mg, 2.1 mmol) in tetrahydrofuran (2 ml) under ice-cooling. After the mixture was stirred for 15 minutes, the reaction mixture was cooled to −78° C. After 3-bromo-4-methoxybenzyl cyanide (226 mg, 1.0 mmol) and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (II)-dichloromethane adduct (32 mg, 0.04 mmol) were added to the mixture at −78° C., the temperature of the reaction mixture was raised to room temperature and the mixture was further stirred for 5 hours. 1N Hydrochloric acid was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was successively washed with water and a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate. The residue obtained by removing the solvent under reduced pressure was subjected to silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=8/1-6/1) to give crude (3-isopropyl-4-methoxyphenyl)acetonitrile (158 mg).
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
473 mg
Type
catalyst
Reaction Step One
Quantity
226 mg
Type
reactant
Reaction Step Two
[Compound]
Name
[1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (II)-dichloromethane
Quantity
32 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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